SBE-β-CD

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SBE-β-CD (Sulfobutylether-β-Cyclodextrin) is a derivative of β-cyclodextrin. It’s used as an excipient or a formulating agent to increase the solubility of poorly soluble agents .

Synthesis Analysis

The synthesis of SBE-β-CD involves ionic cross-linking between SBE-β-CD and other compounds. For instance, nanoparticles were prepared via ionic cross-linking between SBE-β-CD and CSH . The nanoparticles formed were uniform and stable .Molecular Structure Analysis

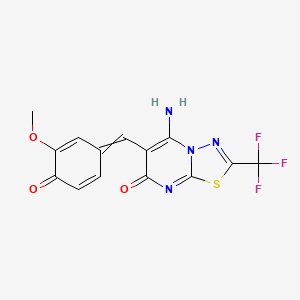

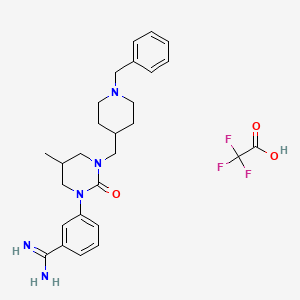

SBE-β-CD is a sulfobutylether β-cyclodextrin derivative. It’s a unique reproducible mixture of polyanionic β-cyclodextrin derivatives in which a sodium sulfonate salt is tethered to the lipophilic cyclodextrin cavity by a butyl ether group .Chemical Reactions Analysis

SBE-β-CD can form inclusion complexes with other compounds, improving their solubility and stability . For instance, it has been used to form a complex with BOS, enhancing BOS solubility up to 132.6-folds .Physical And Chemical Properties Analysis

SBE-β-CD is a homogeneous, non-hygroscopic, and crystalline substance . It forms stable complexes with a high water solubility .Applications De Recherche Scientifique

Ophthalmic Delivery System

SBE-β-CD has been used in the development of a Dexamethasone Ophthalmic Delivery System for anti-inflammatory therapy . This system uses mucoadhesive nanoparticles (NPs) to improve the residence time of Dexamethasone (DEX) on the corneal mucosa, enhancing the drug’s solubility and bioavailability .

pH-responsive Drug Release

SBE-β-CD has been used in the development of a pH-responsive drug release system . This system is designed to improve the oral bioavailability of poultry protein drugs, which have traditionally been delivered by injections .

Solubility and Stability Enhancer

SBE-β-CD has potential applications as a solubility and stability enhancer . It can significantly enhance the solubility of insoluble substances, reducing the contact between the guest and the environment .

Chiral Selective Analytical Reagents

SBE-β-CD can be used as chiral selective analytical reagents . This application takes advantage of the reversible and competitive inclusion of SBE-β-CD .

Encapsulation of Dyes and Sensor Modification

SBE-β-CD has been widely used in biomedical engineering for the encapsulation of dyes and sensor modification . This application helps to expand the range of uses for SBE-β-CD .

Anti-Leukemic Therapy

SBE-β-CD has been used in the development of anti-leukemic therapies . The study investigated the formation of inclusion complexes between Thymoquinone (TQ) and SBE-β-CD and evaluated their effects on leukemia cell growth and telomerase activity .

Mécanisme D'action

Target of Action

Sulfobutylether-β-cyclodextrin primarily targets poorly soluble drugs . It has a unique ability to act as a molecular container by entrapping a wide range of guest molecules in its internal cavity . This makes it a remarkable excipient to improve drug apparent solubility, stability, and bioavailability .

Mode of Action

Sulfobutylether-β-cyclodextrin interacts with its targets through a process known as inclusion complexation . This process involves the encapsulation of the drug molecule within the cyclodextrin cavity, providing a protective shield that enhances the solubility and chemical stability of the drug . Due to its polyanionic nature, Sulfobutylether-β-cyclodextrin interacts particularly well with cationic drugs .

Biochemical Pathways

The biochemical pathways affected by Sulfobutylether-β-cyclodextrin primarily involve the solubilization and stabilization of drugs. By forming inclusion complexes with drugs, Sulfobutylether-β-cyclodextrin enhances their solubility and stability, thereby improving their pharmacological properties .

Pharmacokinetics

Complexes between Sulfobutylether-β-cyclodextrin and various drugs have been shown to rapidly dissociate after parenteral drug administration, resulting in superior oral bioavailability of poorly water-soluble drugs .

Result of Action

The result of Sulfobutylether-β-cyclodextrin’s action is the enhanced bioavailability of insoluble or sparingly soluble drugs by improving their solubility, dissolution, and permeability . This leads to an increase in the effectiveness of the drug and potentially reduces the required dosage, thereby minimizing potential side effects .

Action Environment

The action of Sulfobutylether-β-cyclodextrin can be influenced by environmental factors such as pH. For instance, the release rate of a drug from a Sulfobutylether-β-cyclodextrin complex was found to be 85.4% at pH = 5.0 within 8 hours, indicating that the drug delivery system is suitable for the targeted release of anti-cancer drugs .

Orientations Futures

SBE-β-CD has promising applications in drug delivery systems. It can be used to improve the oral bioavailability of drugs . Moreover, it can be used to develop new drug delivery systems, such as nanoparticles, for targeted and controlled release of drugs .

Relevant Papers Several papers have been published on SBE-β-CD. For instance, a paper discussed the controlled synthesis of CSH/SBE-β-CD nanoparticles and their application for loading and pH-responsive drug release . Another paper discussed the utility of SBE-β-CD inclusion complexes in drug delivery .

Propriétés

| { "Design of the Synthesis Pathway": "SBE-β-CD can be synthesized by the reaction of beta-cyclodextrin with chloroacetic acid in the presence of sodium hydroxide.", "Starting Materials": [ "Beta-cyclodextrin", "Chloroacetic acid", "Sodium hydroxide" ], "Reaction": [ "Add beta-cyclodextrin to a reaction vessel", "Add chloroacetic acid to the reaction vessel", "Add sodium hydroxide to the reaction vessel", "Heat the reaction mixture at 70-80°C for 24-48 hours", "Cool the reaction mixture and adjust the pH to 6-7 using hydrochloric acid", "Filter the resulting product and wash with water", "Dry the product at 50-60°C" ] } | |

Numéro CAS |

182410-00-0 |

Nom du produit |

SBE-β-CD |

Poids moléculaire |

1134.987 |

Nom IUPAC |

beta-cyclodextrin sulfobutyl ether sodium salts. |

InChI |

InChI=1S/C50H86O41S2.2Na/c51-9-16-37-23(56)30(63)44(78-16)86-38-17(10-52)81-47(33(66)26(38)59)90-42-21(14-76-5-1-3-7-92(70,71)72)84-50(36(69)29(42)62)89-41-20(13-55)80-46(32(65)25(41)58)87-39-18(11-53)82-48(34(67)27(39)60)91-43-22(15-77-6-2-4-8-93(73,74)75)83-49(35(68)28(43)61)88-40-19(12-54)79-45(85-37)31(64)24(40)57;;/h16-69H,1-15H2,(H,70,71,72)(H,73,74,75);;/q;2*+1/p-2 |

Clé InChI |

DAPJRWOSCRZIPT-UHFFFAOYSA-L |

SMILES |

OC1C(O)C(OC2C(O)C(O)C(O3)C(CO)O2)C(CO)OC1OC4C(O)C(O)C(OC5C(O)C(O)C(OC6C(O)C(O)C(OC7C(O)C(O)C(OC8C(O)C(O)C3OC8COCCCCS(=O)(O[Na])=O)OC7CO)OC6CO)OC5CO)OC4COCCCCS(=O)(O[Na])=O |

Apparence |

Solid powder |

Pureté |

Purity: >98% (HPLC) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SBE-beta-CD; Sulfobutylether beta-cyclodextrin; Captisol. beta-cyclodextrin sulfobutyl ether sodium salts. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)

![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

![Ethyl 5-[[[4-(3-methylsulfonylphenyl)phenyl]methyl-(2,4,6-trimethylphenyl)sulfonylamino]methyl]furan-2-carboxylate](/img/structure/B610984.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)